molecular formula C11H14N2O2 B11967004 N-(6-Methyl-2-pyridyl)-acetoacetamide

N-(6-Methyl-2-pyridyl)-acetoacetamide

Cat. No.: B11967004
M. Wt: 206.24 g/mol
InChI Key: DMCNHFDVSBMGOC-UHFFFAOYSA-N
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Description

N-(6-Methyl-2-pyridyl)-acetoacetamide is an organic compound with the molecular formula C8H10N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-2-pyridyl)-acetoacetamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with acetoacetic ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-2-pyridyl)-acetoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(6-Methyl-2-pyridyl)-acetoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Methyl-2-pyridyl)-acetoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-Methyl-2-pyridyl)-acetoacetamide include:

  • N-(6-Methyl-2-pyridyl)thiourea
  • Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate
  • N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines

Uniqueness

This compound is unique due to its specific structural features and chemical properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-3-oxobutanamide

InChI

InChI=1S/C11H14N2O2/c1-8-4-3-5-10(13-8)7-12-11(15)6-9(2)14/h3-5H,6-7H2,1-2H3,(H,12,15)

InChI Key

DMCNHFDVSBMGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CNC(=O)CC(=O)C

Origin of Product

United States

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